

Nelson-Somogyi Assay: The Preferred Method for Accurate Carbohydrase Activity Measurement

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Compound of Interest

Compound Name: *Methyl 3,5-dinitrosalicylate*

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate research and enzyme kinetics, the accurate quantification of reducing sugars is paramount to determining carbohydrate activity. While several methods are available, the Nelson-Somogyi (NS) assay has consistently demonstrated superiority for specific applications, particularly in the analysis of certain carbohydrases like xylanases, β -glucanases, and β -mannanases. This guide provides an objective comparison of the Nelson-Somogyi assay with common alternatives, supported by experimental data, to elucidate why it remains the preferred choice in these contexts.

Executive Summary: Key Performance Comparisons

The choice of a reducing sugar assay can significantly impact the interpretation of carbohydrate activity. The 3,5-dinitrosalicylic acid (DNS) assay, a widely used alternative, has been shown to grossly overestimate the activity of several carbohydrases.^{[1][2][3]} This discrepancy arises from the non-stoichiometric color development of the DNS reagent with different oligosaccharides, leading to inaccurate measurements.^[2] In contrast, the Nelson-Somogyi method provides a more accurate and sensitive quantification of the reducing ends generated by enzymatic hydrolysis.

Comparative Analysis of Reducing Sugar Assays

The following table summarizes the key performance characteristics of the Nelson-Somogyi assay compared to the DNS, Bicinchoninic Acid (BCA), and Glucose Oxidase assays.

Feature	Nelson-Somogyi (NS) Assay	3,5-Dinitrosalicylic Acid (DNS) Assay	Bicinchoninic Acid (BCA) Assay	Glucose Oxidase Assay
Principle	Reduction of Cu(II) to Cu(I) by reducing sugars, followed by the reaction of Cu(I) with an arsenomolybdate reagent to form a colored complex.	Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a color change.	Reduction of Cu(II) to Cu(I) by reducing sugars, which then chelates with bicinchoninic acid to produce a colored complex.	Enzymatic oxidation of glucose by glucose oxidase, producing hydrogen peroxide, which is then used in a peroxidase-catalyzed reaction to generate a colored product.
Specificity	Measures all reducing sugars.	Measures all reducing sugars.	Measures all reducing sugars.	Specific for glucose.
Sensitivity	High	Moderate (approximately 10 times less sensitive than NS). ^[3]	High	High
Interfering Substances	Soluble proteins, ammonium ions, citric acid.	Certain amino acids (e.g., tryptophan, cysteine, histidine), citrate buffer.	Reducing agents (e.g., DTT), chelating agents (e.g., EDTA), lipids, glycine.	Acetaminophen, p-aminophenol, uric acid, high concentrations of some non-glucose sugars. ^[2]
Key Advantage for Carbohydrases	Accurate stoichiometry with oligosaccharides,	Simple and rapid procedure.	High sensitivity.	High specificity for glucose-producing enzymes (e.g.,

leading to more precise activity determination for enzymes like xylanases and β -mannanases.^[2] amyloglucosidas e).

Key Disadvantage for Carbohydrases	Use of a toxic arsenic-containing reagent.	Significant overestimation of activity for many carbohydrases due to non-stoichiometric color response with oligosaccharides.	Susceptible to interference from various common laboratory reagents.	Not suitable for carbohydrases that produce a mixture of reducing sugars other than glucose.
		[1][3]		

Experimental Data: Nelson-Somogyi vs. DNS Assay

A comparative study on various commercial enzyme preparations highlights the significant overestimation of carbohydrase activity by the DNS assay compared to the Nelson-Somogyi method.

Enzyme	Substrate	DNS/NS Activity Ratio
Cellulase	Carboxymethylcellulose (CMC)	1.4 - 1.5 ^[3]
Xylanase	Birchwood Glucuronoxylan	3 - 8 ^[3]
β -Glucanase	Barley β -Glucan	~10.1 ^[4]
β -Mannanase	Locust Bean Gum Galactomannan	~7.3 ^[4]

Data sourced from Gusakov et al. (2011).^{[3][4]}

These results clearly demonstrate that for carbohydrases other than cellulases acting on CMC, the DNS assay can lead to a several-fold overestimation of enzymatic activity. This is primarily because the DNS reagent yields a higher color response with the oligosaccharide products of these enzymes compared to the monosaccharide standard (e.g., xylose) used for calibration.^[2] [5] The Nelson-Somogyi assay, however, shows a more consistent and equimolar color response with various xylo-oligosaccharides, making it a more accurate measure of the number of glycosidic bonds cleaved.^[2]

Logical Workflow for Selecting a Reducing Sugar Assay

The selection of an appropriate assay for determining carbohydrase activity is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this decision-making process.

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Caption: A decision-making workflow for choosing the appropriate reducing sugar assay.

Experimental Protocols

Detailed methodologies for the Nelson-Somogyi and DNS assays are provided below.

Nelson-Somogyi Assay Protocol

Principle: This method involves the reduction of a copper complex by the reducing sugars released from the enzymatic hydrolysis of polysaccharides. The resulting cuprous oxide then reduces an arsenomolybdate reagent to produce a stable blue color, which is measured spectrophotometrically.

Reagents:

- **Alkaline Copper Reagent:**
 - Solution A: Dissolve 25 g of anhydrous sodium carbonate, 25 g of Rochelle salt (potassium sodium tartrate), 20 g of sodium bicarbonate, and 200 g of anhydrous sodium sulfate in 800 mL of distilled water and dilute to 1 L.
 - Solution B: Dissolve 150 g of copper sulfate pentahydrate in 1 L of distilled water containing 1-2 drops of concentrated sulfuric acid.
 - Working Reagent: Mix 4 mL of Solution B with 96 mL of Solution A. Prepare fresh daily.
- **Arsenomolybdate Reagent:** Dissolve 25 g of ammonium molybdate in 450 mL of distilled water. Add 21 mL of concentrated sulfuric acid and mix. Then, add 3 g of sodium arsenate dibasic heptahydrate ($\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$) dissolved in 25 mL of distilled water. Mix and incubate at 37°C for 24-48 hours. Store in a brown bottle.
- **Standard Glucose Solution:** Prepare a stock solution of 1 mg/mL glucose. Create a series of working standards by diluting the stock solution.

Procedure:

- To 1 mL of the sample containing reducing sugars, add 1 mL of the alkaline copper working reagent.
- Heat the mixture in a boiling water bath for 10-20 minutes.

- Cool the tubes to room temperature.
- Add 1 mL of the arsenomolybdate reagent and mix well until the cuprous oxide precipitate is completely dissolved.
- Add distilled water to a final volume of 10 mL and mix thoroughly.
- Measure the absorbance at 520 nm against a reagent blank.
- Determine the concentration of reducing sugars from a standard curve prepared with glucose.

3,5-Dinitrosalicylic Acid (DNS) Assay Protocol

Principle: The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to form 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm.

Reagents:

- **DNS Reagent:** Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating. In a separate beaker, dissolve 30 g of Rochelle salt (potassium sodium tartrate) in 20 mL of 2 M sodium hydroxide. Mix the two solutions and bring the final volume to 100 mL with distilled water.
- **Standard Glucose Solution:** Prepare a stock solution of 1 mg/mL glucose. Create a series of working standards by diluting the stock solution.

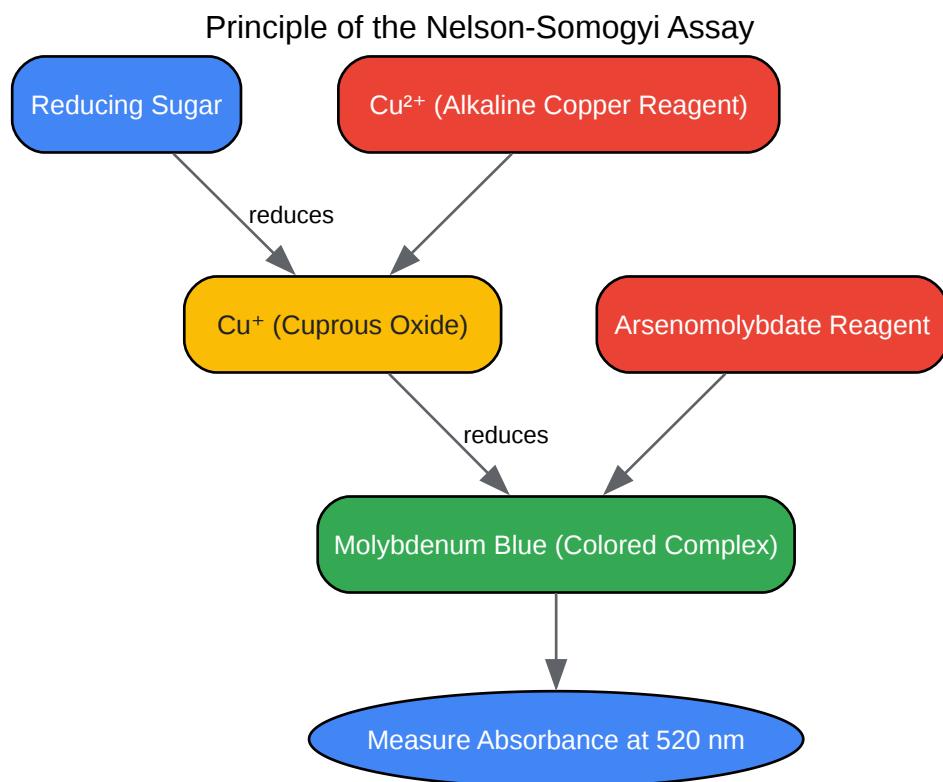
Procedure:

- To 1 mL of the sample containing reducing sugars, add 1 mL of the DNS reagent.
- Heat the mixture in a boiling water bath for 5-15 minutes.
- Add 8 mL of distilled water and mix well.
- Cool the tubes to room temperature.
- Measure the absorbance at 540 nm against a reagent blank.

- Determine the concentration of reducing sugars from a standard curve prepared with glucose.

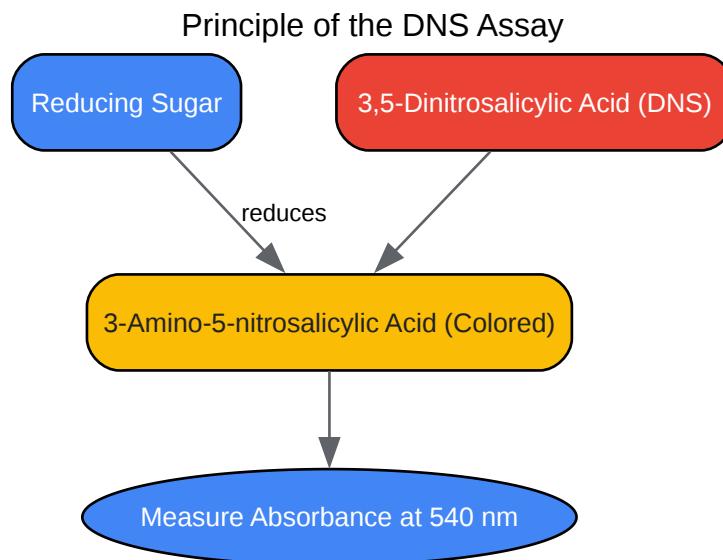
Visualizing the Assay Principles

The following diagrams illustrate the fundamental principles of the Nelson-Somogyi and DNS assays.



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Caption: The two-step reaction mechanism of the Nelson-Somogyi assay.



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Caption: The single-step reaction mechanism of the DNS assay.

Conclusion

For researchers studying carbohydrases, particularly those that produce a mixture of oligosaccharides such as xylanases, β -glucanases, and β -mannanases, the Nelson-Somogyi assay is the more reliable and accurate method for determining enzymatic activity. While the DNS assay offers simplicity, its propensity to significantly overestimate activity can lead to erroneous conclusions. The higher sensitivity and more accurate stoichiometric response of the Nelson-Somogyi assay provide a more robust foundation for quantitative enzymatic studies, making it the preferred choice for achieving reliable and reproducible data. When the primary product of enzymatic activity is known to be glucose, the highly specific glucose oxidase assay is an excellent alternative. The BCA assay, while sensitive, is prone to a wider range of interferences common in biological samples. Therefore, a thorough understanding of the principles, advantages, and limitations of each assay is crucial for selecting the most appropriate method for a given research application.

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